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Compound of Interest

Compound Name: Chloromethyl 3-chlorononanoate

CAS No.: 80418-72-0

Cat. No.: B14418883

Get Quote

CAS: 80418-72-0 | Formula:

| Mol.[1][2][3] Weight: 241.15 g/mol

Executive Summary & Retrosynthetic Logic
Chloromethyl 3-chlorononanoate is a specialized bifunctional alkylating agent featuring a

lipophilic nonanoate backbone, a

-chloro substituent, and a reactive chloromethyl ester moiety. While reported in phytochemical
GC-MS libraries as a trace constituent, its chemical structure suggests high utility as a soft
alkylating prodrug linker or a specialized intermediate in lipid-drug conjugate synthesis.

The synthesis requires a high degree of regiochemical control to establish the chlorine at the 3-

position (C3) and chemoselectivity to install the hydrolytically unstable chloromethyl ester.

Retrosynthetic Analysis
The pathway is designed via a convergent disconnection approach:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b14418883#bc-rfq
https://currentsci.com/images/articlesFile/1740822885.pdf
https://www.chemeo.com/cid/120-086-3/Chloromethyl-3-chlorononanoate.pdf
http://iajps.com/pdf/august2020/138.IAJPS138082020.pdf
https://www.benchchem.com/product/b14418883/docs?utm_src=pdf-body#definitive-synthesis-guide-chloromethyl-3-chlorononanoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14418883?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Primary Disconnection (Ester Linkage): The sensitive chloromethyl ester is installed last to

prevent premature hydrolysis.

Secondary Disconnection (C3-Chlorine): The 3-chloro motif is generated via regioselective

hydrochlorination of an

-unsaturated precursor (2-nonenoic acid).

Backbone Assembly: The C9 skeleton is constructed via a Knoevenagel-Doebner

condensation of heptanal.

Chloromethyl 3-chlorononanoate
(Target)

3-Chlorononanoic Acid
(Key Intermediate)

Chloromethylation
(PTC Conditions)

2-Nonenoic Acid
(α,β-Unsaturated Precursor)

Hydrochlorination
(Regioselective)

Heptanal
(C7 Aldehyde)

Knoevenagel
Condensation

Malonic Acid
(C2 Extender)

Click to download full resolution via product page

Figure 1: Retrosynthetic logic flow from target to commercially available starting materials.
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Phase 1: Backbone Assembly (Synthesis of 2-
Nonenoic Acid)
Objective: Construct the C9 carbon chain with requisite unsaturation for subsequent

functionalization.

Reaction Logic
A standard Knoevenagel-Doebner condensation is utilized. Heptanal reacts with malonic acid

in pyridine.[4] The decarboxylation occurs in situ, driving the equilibrium toward the

thermodynamically stable trans-alkene.

Protocol
Reagents: Heptanal (1.0 eq), Malonic acid (1.1 eq), Pyridine (solvent/base), Piperidine

(catalytic, 0.1 eq).

Setup: 3-neck round-bottom flask equipped with a reflux condenser and internal

thermometer.

Procedure:

Dissolve malonic acid in pyridine.[4]

Add heptanal dropwise at 0°C to prevent exotherms.

Add piperidine catalyst.

Heat to 80°C for 2 hours, then reflux (115°C) for 3 hours to ensure complete

decarboxylation.

Critical Step: Pour reaction mixture into ice-cold 10% HCl to quench pyridine and

precipitate the acid.

Purification: Recrystallization from hexanes or vacuum distillation (bp ~130°C at 2 mmHg).

Validation Criteria:
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NMR: Doublet of triplets at

6.9-7.1 ppm (alkene proton).

Yield Target: >85%.

Phase 2: Regioselective Hydrochlorination
Objective: Introduce the chlorine atom specifically at the C3 position.

Reaction Logic
The addition of HCl to

-unsaturated acids follows a conjugate addition mechanism. The electron-withdrawing carboxyl
group deactivates the

-carbon, directing the nucleophilic chloride ion to the

-carbon (C3).

Protocol
Reagents: 2-Nonenoic acid, Anhydrous HCl gas (generated in situ or cylinder),

Dichloromethane (DCM).

Procedure:

Dissolve 2-nonenoic acid in dry DCM in a pressure vessel or sealed tube.

Saturate the solution with anhydrous HCl gas at 0°C.

Seal the vessel and stir at room temperature for 24-48 hours.

Note: Using aqueous HCl leads to poor solubility and potential hydration (3-hydroxy

byproduct). Anhydrous conditions are mandatory.

Workup: Degas excess HCl with a nitrogen sparge. Concentrate in vacuo.

Validation Criteria:
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NMR: Disappearance of alkene protons. Appearance of a multiplet at

4.0-4.2 ppm (corresponding to the

proton).

Purity Check: Ensure no unreacted alkene remains (removable via hexane wash).

Phase 3: Chloromethyl Esterification (The Critical
Step)
Objective: Convert the carboxylic acid to the chloromethyl ester without hydrolyzing the C3-

chloride.

Reaction Logic
Direct chloromethylation using Chloromethyl Chlorosulfate is the most efficient method, but

Phase Transfer Catalysis (PTC) using iodochloromethane is milder and preferred for sensitive

substrates to avoid elimination of the C3-chlorine.

Selected Method: Phase Transfer Catalysis (PTC)

Protocol
Reagents:

3-Chlorononanoic acid (1.0 eq)[2][3]

Iodochloromethane (

, 1.5 eq)

Tetrabutylammonium hydrogen sulfate (TBAHS, 0.1 eq)

Sodium Bicarbonate (

, 2.5 eq)

Solvent: Dichloromethane (DCM) / Water (1:1 biphasic system).
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Procedure:

Dissolve the acid, TBAHS, and

in DCM.

Add the aqueous solution of

vigorously.

Stir at room temperature in the dark (iodides are light sensitive) for 4-6 hours.

Monitor by TLC (Hexane/EtOAc 9:1). The product will be less polar than the acid.

Workup:

Separate organic layer.[4] Wash with water (2x) and brine (1x).

Dry over

.

Evaporate solvent at low temperature (<30°C). Chloromethyl esters are thermally

unstable.

Validation Criteria:

NMR: A distinct singlet at

5.70-5.80 ppm representing the

protons.

Stability: Store at -20°C under Argon.

Analytical Summary & QC Table
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Parameter Specification Method

Appearance Colorless to pale yellow oil Visual

Purity >95% GC-FID / HPLC

Identity (NMR)

5.7 ppm (s, 2H,

)

4.1 ppm (m, 1H,

)

0.9 ppm (t, 3H,

)

NMR (CDCl

)

Identity (MS)
Molecular Ion [M]+ 240/242 (Cl

isotope pattern)
GC-MS (EI)

Storage
-20°C, Desiccated, Protected

from light
Stability Chamber
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Figure 2: Step-by-step experimental workflow for the synthesis of Chloromethyl 3-
chlorononanoate.

Safety & Handling (Critical)
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Chloromethyl Esters: Known alkylating agents. Must be handled in a fume hood with double

gloving (Nitrile). Potential carcinogen.

Iodochloromethane: Lachrymator and alkylating agent.

Waste Disposal: All aqueous waste from Phase 3 contains iodides and quaternary

ammonium salts; dispose of as halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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